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Compound of Interest

Compound Name: Ethyl Heptanoate

Cat. No.: B153104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive details on the use of ethyl heptanoate as a

flavor ingredient in the food industry. This document includes its physicochemical properties,

regulatory status, typical applications with concentration levels, and detailed experimental

protocols for its analysis and sensory evaluation.

Introduction to Ethyl Heptanoate
Ethyl heptanoate (also known as ethyl enanthate) is an organic ester with a characteristic

fruity aroma. It is found naturally in various fruits and alcoholic beverages such as apples,

grapes, pineapple, strawberries, beer, and brandy.[1] In the food industry, it is a widely used

flavoring agent to impart or enhance fruity notes, particularly those reminiscent of grape, cherry,

pineapple, and cognac.[1][2][3]

Flavor Profile: Fruity, waxy, with green and wine-like nuances. At different concentrations, it can

evoke notes of apple, pineapple, and brandy.[4]

Physicochemical Properties and Regulatory Information
A summary of the key properties and regulatory identifiers for food-grade ethyl heptanoate is

provided below.
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Property Value Reference(s)

Chemical Formula C9H18O2

Molecular Weight 158.24 g/mol

Appearance Colorless liquid

Odor Fruity, wine-brandy like

Boiling Point 188-189 °C

Melting Point -66 °C

Solubility
Insoluble in water; soluble in

ethanol and most fixed oils.

FEMA Number 2437

GRAS Status Generally Recognized as Safe

JECFA Number 32

CAS Number 106-30-9

Applications and Recommended Usage Levels
Ethyl heptanoate is utilized in a variety of food products to confer a fruity flavor. The table

below summarizes typical concentration ranges.

Food Category
Typical Concentration
(mg/kg or ppm)

Reference(s)

Chewing Gum 340

Baked Goods 24

Candy 17

Alcoholic Beverages 8.5 - 20

Cold Drinks 7.5

Soft Drinks 6.8
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Experimental Protocols
Protocol 1: Sensory Evaluation of Ethyl Heptanoate in a
Beverage
This protocol outlines a triangle test to determine if a perceptible difference exists between a

standard beverage and one flavored with ethyl heptanoate.

Objective: To determine if the addition of ethyl heptanoate at a specific concentration creates

a sensorially perceptible difference in a model beverage.

Materials:

Base beverage (e.g., carbonated water with a neutral taste)

Food-grade ethyl heptanoate

Volumetric flasks and pipettes

Identical tasting cups, coded with random 3-digit numbers

Palate cleansers (e.g., unsalted crackers, filtered water)

A panel of at least 15-30 trained or untrained sensory panelists

Sensory evaluation booths with controlled lighting and temperature

Procedure:

Sample Preparation:

Prepare a stock solution of ethyl heptanoate in food-grade ethanol.

Prepare two batches of the beverage:

Control (A): Base beverage only.

Test (B): Base beverage with a specific concentration of ethyl heptanoate (e.g., 10

ppm).
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Ensure both batches are at the same temperature before serving.

Test Setup:

For each panelist, present three coded samples in a randomized order. Two samples will

be the same (e.g., A, A, B or B, B, A), and one will be different.

The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be

balanced across the panelists.

Evaluation:

Instruct panelists to taste the samples from left to right.

Panelists should cleanse their palate with water and crackers between samples.

Ask panelists to identify the "odd" or "different" sample.

Even if no difference is perceived, a choice must be made.

Data Analysis:

Tally the number of correct identifications.

Use a statistical table for triangle tests to determine if the number of correct responses is

statistically significant at a chosen confidence level (typically p < 0.05).

This protocol provides a method for the quantitative analysis of ethyl heptanoate in a

beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of ethyl heptanoate in a liquid food matrix.

Instrumentation and Materials:

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Headspace autosampler (optional but recommended for volatile analysis)

GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms, or similar)
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Ethyl heptanoate analytical standard

Anhydrous ethyl acetate and sodium chloride

Volumetric flasks, pipettes, and vials

Procedure:

Standard Preparation:

Prepare a stock solution of ethyl heptanoate in ethanol (e.g., 1000 mg/L).

Create a series of working standards by diluting the stock solution to concentrations that

bracket the expected sample concentration (e.g., 1, 5, 10, 20, 50 mg/L).

Sample Preparation:

For liquid samples like beverages, a direct injection or headspace analysis can be

performed. For complex matrices, liquid-liquid extraction may be necessary.

Liquid-Liquid Extraction:

Pipette 5 mL of the beverage into a vial.

Add 1 g of sodium chloride to increase the ionic strength.

Add 1 mL of anhydrous ethyl acetate.

Vortex for 2 minutes to extract the ethyl heptanoate into the organic layer.

Allow the layers to separate.

Transfer an aliquot of the upper organic layer to a GC vial.

GC-MS Analysis:

Injector: 250°C, splitless mode.
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Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5

minutes.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Detector:

Ion Source Temperature: 230°C.

Transfer Line Temperature: 250°C.

Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM)

for quantification. Key ions for ethyl heptanoate include m/z 88, 101, 115, and 158.

Data Analysis:

Generate a calibration curve by plotting the peak area of the ethyl heptanoate standard

against its concentration.

Quantify the ethyl heptanoate in the sample by comparing its peak area to the calibration

curve.

Visualizations
Experimental Workflow: Sensory Evaluation (Triangle
Test)
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Caption: Workflow for the triangle test sensory evaluation.
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Caption: Olfactory signal transduction pathway for esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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